molecular formula C16H15NO3 B8741244 N-(2-acetylphenyl)-4-methoxybenzamide

N-(2-acetylphenyl)-4-methoxybenzamide

Cat. No. B8741244
M. Wt: 269.29 g/mol
InChI Key: WHYBHFRCALKVMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08093273B2

Procedure details

In a 50 mL round-bottomed flask fitted with condenser and magnetic stirrer were placed 2-amino acetophenone (1.0 g, 7.39 mmol), THF (15 mL) and Et3N (2.39 g, 23.64 mmol). To the solution p-methoxy benzoyl chloride (1.32 g, 7.76 mmol) in THF (15 mL) was added slowly at 0° C. and stirred for 30 min at 0° C. Then the reaction mixture was stirred for 24 h at rt under nitrogen. The reaction mixture was poured into ice water. The crude product was collected and crude product was purified by column chromatography using 25% EtOAc in hexane to give 1.865 g of N-(2-acetylphenyl)-4-methoxybenzamide (93%).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
2.39 g
Type
reactant
Reaction Step Two
Quantity
1.32 g
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
15 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
N[CH2:2][C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=[O:4].CC[N:13](CC)CC.[CH3:18][O:19][C:20]1[CH:28]=[CH:27][C:23]([C:24](Cl)=[O:25])=[CH:22][CH:21]=1>C1COCC1>[C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[NH:13][C:24](=[O:25])[C:23]1[CH:27]=[CH:28][C:20]([O:19][CH3:18])=[CH:21][CH:22]=1)(=[O:4])[CH3:2]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
NCC(=O)C1=CC=CC=C1
Step Two
Name
Quantity
2.39 g
Type
reactant
Smiles
CCN(CC)CC
Step Three
Name
Quantity
1.32 g
Type
reactant
Smiles
COC1=CC=C(C(=O)Cl)C=C1
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 30 min at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 50 mL round-bottomed flask fitted with condenser and magnetic stirrer
STIRRING
Type
STIRRING
Details
Then the reaction mixture was stirred for 24 h at rt under nitrogen
Duration
24 h
CUSTOM
Type
CUSTOM
Details
The crude product was collected
CUSTOM
Type
CUSTOM
Details
crude product was purified by column chromatography

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(=O)C1=C(C=CC=C1)NC(C1=CC=C(C=C1)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.865 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 93.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.